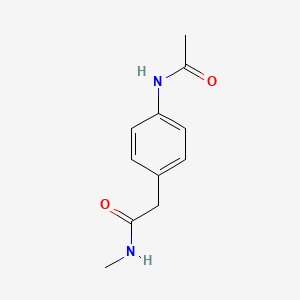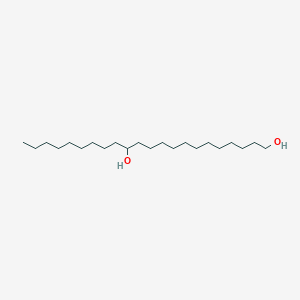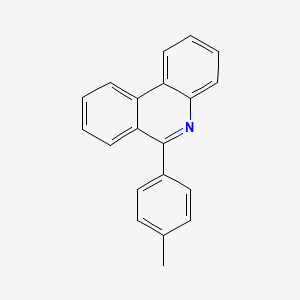![molecular formula C23H20N4O3S B14125256 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125256.png)
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
The synthesis of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of the pyrimido[4,5-d]pyrimidine core and the introduction of the various substituents. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and temperature control. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects and mechanisms of action could lead to the development of new drugs.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets and pathways within cells. These interactions can lead to changes in cellular function and behavior, which may be exploited for therapeutic purposes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
- 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
These compounds share a similar core structure but differ in the position and nature of the substituents. The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C23H20N4O3S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(3-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20N4O3S/c1-14-8-7-11-16(12-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
Clave InChI |
ZQEZOPGNATVAMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)

![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)
![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)


![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)


